molecular formula C10H13BrS B8464500 1-(3-Bromopropyl)-4-methylthiobenzene

1-(3-Bromopropyl)-4-methylthiobenzene

Cat. No.: B8464500
M. Wt: 245.18 g/mol
InChI Key: PXESJDCAYUCGAE-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-methylthiobenzene is an organobromine compound featuring a benzene ring substituted with a methylthio (-SMe) group at the para position and a 3-bromopropyl chain (-CH₂CH₂CH₂Br) at the ortho position. Brominated alkyl chains, such as the 3-bromopropyl group, are common intermediates in organic synthesis, particularly in nucleophilic substitution reactions or as alkylating agents . The methylthio group may influence electronic properties (e.g., electron-donating effects) and intermolecular interactions, which can be inferred from analogous compounds in the evidence.

Properties

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

1-(3-bromopropyl)-4-methylsulfanylbenzene

InChI

InChI=1S/C10H13BrS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3

InChI Key

PXESJDCAYUCGAE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

a) 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole
  • Structure : Replaces the methylthio group with a pyridyl-triazole moiety.
  • Crystallography : Exhibits a mean C–C bond length of 0.003 Å and a high data-to-parameter ratio (13.8), indicating precise structural resolution .
b) 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene
  • Structure : Features a sulfonyl (-SO₂-) group and fluorine substituent instead of methylthio.
  • Properties: Molecular formula C₉H₁₀BrFO₂S (vs. C₁₀H₁₃BrS for the target compound).
c) Bromopropylate and Chloropropylate
  • Structure : Ester derivatives with bromo-/chloro-substituted benzene rings and bromopropyl chains.
  • Applications : Used as acaricides, highlighting the role of bromopropyl chains in pesticidal activity. The ester functional group contrasts with the methylthio group, suggesting divergent biological interactions .
d) 1-(3-Bromopropyl)-2,4-dichlorobenzene
  • Structure : Dichloro-substituted benzene with a 3-bromopropyl chain.
  • Safety : Classified under GHS hazard guidelines (UN rev. 8), emphasizing the influence of halogen substituents on toxicity and handling requirements .

Comparative Data Table

Compound Name Functional Groups Molecular Formula Key Properties/Applications Reference
1-(3-Bromopropyl)-4-methylthiobenzene -SMe, -CH₂CH₂CH₂Br C₁₀H₁₃BrS N/A (inferred alkylation/reactivity) N/A
1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole -Triazole, -Pyridyl C₁₀H₁₁BrN₄ Coordination chemistry ligand
1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene -SO₂-, -F C₉H₁₀BrFO₂S High polarity, synthetic intermediate
Bromopropylate -COO-, -Br, -C₃H₆Br C₁₇H₁₆Br₂O₃ Acaricide
1-(3-Bromopropyl)-2,4-dichlorobenzene -Cl (x2), -CH₂CH₂CH₂Br C₉H₉BrCl₂ Hazardous alkylating agent

Key Findings from Research

Substituent Effects :

  • Halogen vs. Methylthio : Bromo and chloro substituents (e.g., in bromopropylate or dichlorobenzene derivatives) enhance electrophilic reactivity and pesticidal activity but increase toxicity . The methylthio group may reduce electrophilicity while promoting nucleophilic aromatic substitution.
  • Sulfonyl vs. Thioether : Sulfonyl groups (as in 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene) increase solubility in polar solvents, whereas thioethers like -SMe may enhance lipid solubility .

Crystallographic Trends :

  • Compounds with extended alkyl chains (e.g., 3-bromopropyl) exhibit torsional strain in crystal lattices, as seen in the triclinic crystal system of related brominated benzimidazoles (a = 9.0583 Å, α = 83.1120°) .

Synthetic Utility :

  • The 3-bromopropyl chain is a versatile intermediate. For example, 1,3-dibromopropane (used in ) facilitates alkylation reactions, suggesting similar pathways for synthesizing the target compound .

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